REACTION_CXSMILES
|
N#N.[H-].[Na+].[Cl:5][C:6]1[CH:7]=[C:8]([OH:15])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13].[CH3:16]OS(OC)(=O)=O.[NH4+].[OH-]>>[Cl:5][C:6]1[CH:7]=[C:8]([O:15][CH3:16])[CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13] |f:1.2,5.6|
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Name
|
|
Quantity
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575 mL
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Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Type
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CUSTOM
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Details
|
stirred for two hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The whole mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux during 1.5 h
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
|
Details
|
to destroy the excess of dimethylsulfate
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Type
|
CUSTOM
|
Details
|
The product was isolated by extraction with diethylether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ethereal extracts were dried with MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |